1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Description
This compound is also known as Sparfloxacin (SPFX), an orally active synthetic, broad spectrum third generation quinolone . It has excellent activity against Gram-positive bacteria with selectivity against anaerobes and atypical pathogens .
Synthesis Analysis
The synthesis of Sparfloxacin involves the formation of an amide between reacting species through nucleophilic substitution reactions . Three derivatives of SPFX were synthesized by reacting different aromatic carboxylic acids with SPFX .Molecular Structure Analysis
The molecular structure of Sparfloxacin has been characterized by IR, NMR, and mass spectroscopic techniques . The crystal structures of its anionic complexes with nickel, copper, cadmium, and zinc have been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sparfloxacin and its derivatives are primarily nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Sparfloxacin has a molecular mass of 392.41 g/mol . It achieves a high degree of penetration into most tissues, except for the central nervous system . Following a single 400 mg oral dose of Sparfloxacin, the mean peak concentration in cantharides-induced inflammatory fluid is 1.3 µg per ml after a mean duration of 5 h post-dose .Future Directions
properties
IUPAC Name |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N3O3/c1-9-6-26(7-10(2)25-9)17-14(21)5-12-16(15(17)20(22,23)24)27(11-3-4-11)8-13(18(12)28)19(29)30/h5,8-11,25H,3-4,6-7H2,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYOPDUZHOKIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932371 |
Source
|
Record name | 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
144634-02-6 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144634026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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